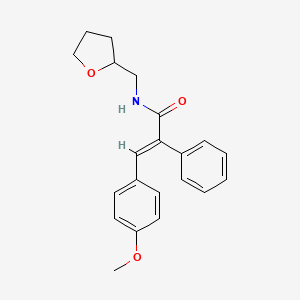![molecular formula C16H13ClN2O3 B5344578 N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide, commonly known as ACBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
ACBC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ACBC has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, ACBC has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, ACBC has been utilized as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of ACBC is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. For example, ACBC has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, ACBC can alter gene expression patterns, leading to changes in cellular function and potentially therapeutic effects.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In cancer research, ACBC has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In diabetes research, ACBC has been shown to improve insulin sensitivity and glucose uptake in cells, potentially leading to improved glycemic control. In materials science, ACBC has been used to synthesize materials with unique optical and electronic properties.
実験室実験の利点と制限
ACBC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity, making it suitable for various research applications. Additionally, ACBC has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for studying protein-ligand interactions and enzyme inhibition. However, ACBC also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water, which can affect its bioavailability in cells.
将来の方向性
There are several future directions for ACBC research. One potential area of focus is the development of ACBC-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, ACBC could be used as a tool to study epigenetic modifications and their role in disease development and progression. Finally, ACBC could be utilized in materials science to synthesize novel materials with unique properties, such as improved optical and electronic properties.
Conclusion:
In conclusion, ACBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized for high yields and purity, making it suitable for various research applications. ACBC has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action is well understood, and it has various biochemical and physiological effects depending on the specific application and concentration used. While ACBC has several advantages for use in lab experiments, it also has some limitations that need to be considered. Finally, there are several future directions for ACBC research, including drug development, epigenetic research, and materials science.
合成法
ACBC can be synthesized through a multi-step reaction process, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate compound is then reacted with 4-acetylphenylamine to produce ACBC. The synthesis method for ACBC has been optimized to increase the yield and purity of the compound, making it suitable for various research applications.
特性
IUPAC Name |
N-[(4-acetylphenyl)carbamoyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-10(20)11-4-8-14(9-5-11)18-16(22)19-15(21)12-2-6-13(17)7-3-12/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPGQFSDMJXQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)